N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two distinct aromatic systems: a 1,3-benzodioxole moiety linked via a methylene group to the acetamide nitrogen and a 2,2-dimethyl-2,3-dihydro-1-benzofuran group attached through an ether-oxygen bridge.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C20H21NO5/c1-20(2)9-14-4-3-5-16(19(14)26-20)23-11-18(22)21-10-13-6-7-15-17(8-13)25-12-24-15/h3-8H,9-12H2,1-2H3,(H,21,22) |
InChI Key |
XIZFAFSMNRNCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound can be characterized by its molecular formula and a molecular weight of approximately 313.38 g/mol. Its structural features include a benzodioxole moiety and a benzofuran derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of benzofuran can protect against oxidative stress-induced neuronal damage by scavenging free radicals and reducing lipid peroxidation . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Antioxidant Properties
Antioxidant activity is a significant aspect of the biological profile of this compound. The presence of the benzodioxole structure is associated with enhanced radical scavenging capabilities. In vitro assays have shown that related compounds can inhibit lipid peroxidation and protect cellular membranes from oxidative damage .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For instance, studies on similar compounds have indicated inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in pain and inflammation management .
Case Studies
Several studies have explored the biological activities of related compounds:
- Neuroprotection in Animal Models : A study involving mice treated with similar benzofuran derivatives showed significant protection against head injuries, highlighting their potential for treating traumatic brain injuries .
- Antioxidant Efficacy : In vitro studies demonstrated that compounds with similar structures could effectively scavenge superoxide radicals and hydroxyl radicals, indicating their potential use as antioxidant agents in clinical settings .
- Anti-inflammatory Activity : Research has indicated that certain derivatives can significantly reduce inflammation markers in animal models, suggesting a promising avenue for developing anti-inflammatory medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic systems, substituents, or linker groups. Below is a detailed comparison:
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
- Key Differences :
- Replaces the 2,3-dihydrobenzofuran with a furochromen system (a fused furan-chromene structure).
- Contains additional methyl and oxo substituents on the furochromen ring.
- The oxo group may influence hydrogen-bonding interactions, altering solubility or metabolic stability compared to the original compound .
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Key Differences :
- Substitutes the 2,3-dihydrobenzofuran with a chromen-2-one (coumarin) system.
- Lacks the methylene bridge between the benzodioxole and acetamide groups.
- Implications: The chromen-2-one core is associated with fluorescence properties and anticoagulant activity in other derivatives.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
- Key Differences :
- Replaces the benzofuran system with a benzimidazole ring.
- Incorporates a benzyl group substituted with a benzimidazole-methyl moiety.
- Implications: Benzimidazole is a known pharmacophore in antiparasitic and anticancer agents, suggesting divergent biological targets. The benzyl-benzimidazole group may enhance lipophilicity and membrane permeability compared to the original compound .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
